Diinsininol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

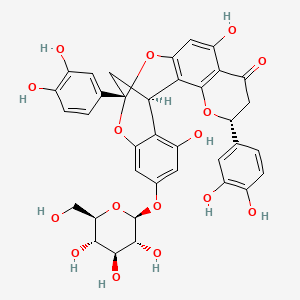

Diinsininol is a biflavonoid isolated from the rhizome of Sarcophyte piriei and exhibits anti-inflammatory activity. It has a role as a metabolite and an anti-inflammatory agent. It is a biflavonoid, a monosaccharide derivative, a beta-D-glucoside and a hydroxyflavonoid. It derives from an eriodictyol.

Aplicaciones Científicas De Investigación

Pharmacological Properties

1.1 Anti-Inflammatory Activity

Diinsininol has demonstrated significant anti-inflammatory effects, particularly through its inhibition of prostaglandin synthesis. Studies indicate that this compound exhibits an IC50 value of 9.20 µM, making it a candidate for further investigation in conditions characterized by inflammation . The compound's ability to inhibit platelet-activating factor-induced exocytosis also highlights its potential in managing inflammatory responses.

1.2 Anticancer Potential

Research suggests that this compound may play a role in cancer therapy by inhibiting cyclooxygenase-2 (COX-2), an enzyme often overexpressed in tumors that contribute to cancer progression and metastasis . By targeting COX-2, this compound could potentially reduce tumor growth and improve patient outcomes.

1.3 Antimicrobial Properties

this compound has shown antimicrobial activity against various pathogens, suggesting its potential use as a natural antimicrobial agent in pharmaceutical formulations . The compound's efficacy against bacteria and fungi positions it as a valuable addition to the arsenal of antimicrobial therapies.

Synthesis and Derivatives

The synthesis of this compound has been explored through various biosynthetic pathways. Recent advancements have highlighted methods to construct hybrid flavonoids, including this compound, via nucleophilic additions and oxidative transformations . These synthetic strategies not only enhance the yield of this compound but also facilitate the development of novel derivatives with improved biological activities.

Case Studies

Future Research Directions

The current body of research indicates several promising avenues for future exploration regarding this compound:

- Clinical Trials: Conducting clinical trials to evaluate the efficacy and safety of this compound in human subjects, particularly for anti-inflammatory and anticancer applications.

- Mechanistic Studies: Investigating the molecular mechanisms underlying the biological activities of this compound to better understand its therapeutic potential.

- Formulation Development: Exploring the formulation of this compound into various delivery systems (e.g., nanoparticles) to enhance bioavailability and targeted delivery.

Propiedades

Fórmula molecular |

C36H32O16 |

|---|---|

Peso molecular |

720.6 g/mol |

Nombre IUPAC |

(1R,5R,13R)-5,13-bis(3,4-dihydroxyphenyl)-9,19-dihydroxy-17-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,12,14-trioxapentacyclo[11.7.1.02,11.03,8.015,20]henicosa-2(11),3(8),9,15,17,19-hexaen-7-one |

InChI |

InChI=1S/C36H32O16/c37-12-27-31(45)32(46)33(47)35(50-27)48-15-7-21(42)28-16-11-36(51-25(28)8-15,14-2-4-18(39)20(41)6-14)52-26-10-23(44)30-22(43)9-24(49-34(30)29(16)26)13-1-3-17(38)19(40)5-13/h1-8,10,16,24,27,31-33,35,37-42,44-47H,9,11-12H2/t16-,24-,27-,31-,32+,33-,35-,36-/m1/s1 |

Clave InChI |

DQBZPEAEXINSNR-QUCAXYRHSA-N |

SMILES isomérico |

C1[C@@H](OC2=C(C1=O)C(=CC3=C2[C@@H]4C[C@](O3)(OC5=CC(=CC(=C45)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)C7=CC(=C(C=C7)O)O)O)C8=CC(=C(C=C8)O)O |

SMILES canónico |

C1C(OC2=C(C1=O)C(=CC3=C2C4CC(O3)(OC5=CC(=CC(=C45)O)OC6C(C(C(C(O6)CO)O)O)O)C7=CC(=C(C=C7)O)O)O)C8=CC(=C(C=C8)O)O |

Sinónimos |

5,7,3',4'-tetrahydroxyflavanyl-7-O-beta-glucosyl-(4beta-8-2beta-O-7)eriodictyol diinsininol |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.